N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
Description
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-azabicyclo[3.2.2]nonane sulfonyl group linked to a methoxyphenyl scaffold. This compound exemplifies the integration of bicyclic systems with sulfonamide pharmacophores, a strategy employed to enhance molecular rigidity, receptor selectivity, and metabolic stability . Sulfonamides are well-documented for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The incorporation of the 3-azabicyclo[3.2.2]nonane moiety—a bridged heterocycle—introduces steric constraints that may optimize binding to targets such as neuropeptide receptors or ion channels, as seen in structurally related antagonists .
Properties
Molecular Formula |
C21H26N2O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[5-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-21-12-11-19(13-20(21)22-29(24,25)18-5-3-2-4-6-18)30(26,27)23-14-16-7-8-17(15-23)10-9-16/h2-6,11-13,16-17,22H,7-10,14-15H2,1H3 |
InChI Key |
ZEOGWXCBDKXZFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C2)CC3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the 3-azabicyclo[32Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The sulfonyl and methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines or alcohols .
Scientific Research Applications
N-(5-{3-azabicyclo[32
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiprotozoal agent, with activity against Plasmodium falciparum and Trypanosoma brucei
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria and sleeping sickness
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes or proteins involved in the survival and replication of protozoal parasites. This inhibition disrupts essential cellular processes, leading to the death of the parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure: Lacks the azabicyclo[3.2.2]nonane sulfonyl group, replaced by a chlorine atom at the 5-position of the methoxyphenyl ring .
- Biological Activity : Exhibits anti-malarial, anti-convulsant, and anti-hypertensive properties, attributed to the sulfonamide group’s hydrogen-bonding capacity .
- Chlorine substitution may enhance lipophilicity but lacks the conformational control offered by the azabicyclo group.
FR193108
- Structure: Contains a 3-azabicyclo[3.2.2]nonane moiety but paired with an acrylamide group and a tetrazolylphenyl substituent .
- Biological Activity: Acts as a nonpeptide neuropeptide receptor antagonist, highlighting the azabicyclo system’s role in receptor binding .
- Key Differences: The acrylamide linker in FR193108 may facilitate covalent interactions with targets, unlike the sulfonamide group in the target compound.
N-[(3-azabicyclo[3.2.1]octane-3-sulfonyl]-2-methoxyphenyl)benzenesulfonamide
- Structure : Differs in the bicyclic system (3.2.1 vs. 3.2.2), altering bridgehead geometry and ring strain .
- Key Differences :
- The 3.2.1 system has a smaller bridgehead, reducing steric bulk and possibly affecting binding pocket compatibility.
- Pharmacokinetic profiles may vary due to differences in metabolic susceptibility.
2-Aminoquinazoline Derivatives with 3-azabicyclo[3.2.2]non-3-yl Groups
- Structure : Quinazoline core with azabicyclo substituents, unlike the sulfonamide-based target compound .
- Biological Activity : Demonstrates analgesic and antiallergenic effects, suggesting divergent target pathways compared to sulfonamides .
- Key Differences :
- The quinazoline scaffold enables π-π stacking interactions, whereas sulfonamides prioritize hydrogen bonding.
- The azabicyclo group’s position (3-yl vs. 3-sulfonyl) may influence electron distribution and binding kinetics.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
